

# Sws1 Protein: A Comparative Functional Analysis Across Model Organisms

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A comprehensive guide for researchers, scientists, and drug development professionals on the conserved role of the **Sws1** protein family in homologous recombination and DNA repair.

The **Sws1** protein and its orthologs are crucial players in the intricate process of homologous recombination (HR), a vital DNA repair pathway that maintains genomic integrity in eukaryotic organisms. This guide provides a comparative analysis of **Sws1** function in key model organisms, summarizing quantitative data, detailing experimental methodologies, and visualizing its role in cellular signaling pathways.

#### **Functional Conservation of the Sws1 Protein Family**

**Sws1** is a conserved regulator of homologous recombination in eukaryotes.[1][2] It is characterized by the presence of a SWIM (SWI2/SNF2 and MuDR) domain, a type of zinc finger motif.[1][2][3] The **SWS1** protein family is ancient and highly conserved, with orthologs found across eukaryotes, from yeast to humans, and even in some archaea.[4] Functional studies have demonstrated that the invariant residues within the SWIM domain are essential for its function in DNA damage tolerance and protein-protein interactions in both yeast and humans.[4]

In the budding yeast Saccharomyces cerevisiae, the **Sws1** homolog is Shu2, which functions as part of the Shu complex (comprising Shu1, Psy3, and Csm2) to promote Rad51-mediated homologous recombination.[3][4] Similarly, in the fission yeast Schizosaccharomyces pombe, **Sws1** acts in a pro-recombinogenic complex with Rlp1 and Rdl1, which are homologs of the



human Rad51 paralogs XRCC2 and RAD51D, respectively.[1][2] This complex is crucial for the recruitment of Rad22 (the Rad52 homolog) to sites of DNA damage, an early step in HR.[1]

In humans, the **SWS1** homolog (also known as ZSWIM7) forms a stable complex with SWSAP1 (**SWS1**-associated protein 1).[5][6] This human Shu complex is also involved in homologous recombination repair and interacts with RAD51 and its paralogs.[5][6] Depletion of **SWS1** or SWSAP1 in human cells leads to defects in HR repair and reduced formation of RAD51 foci at sites of DNA damage.[1][2][5]

## **Quantitative Analysis of Sws1 Function**

The functional importance of **Sws1** and its homologs has been quantified in various studies, primarily by assessing the sensitivity of mutant strains to DNA damaging agents and by measuring the efficiency of homologous recombination.



Model Organism	Gene/Protein	Mutant Phenotype	Quantitative Data	Reference
S. pombe	sws1	Increased sensitivity to genotoxic agents	sws1Δ mutants show increased sensitivity to camptothecin (CPT), methyl methanesulfonat e (MMS), and hydroxyurea (HU). Inactivation of Sws1 suppresses the CPT sensitivity of srs2Δ mutants.	[1]
Altered Rad22- YFP foci formation	Spontaneous Rad22-YFP foci are reduced in sws1Δ cells.	[1]		
Homo sapiens	SWS1	Reduced RAD51 foci formation	RNAi-mediated knockdown of SWS1 in HeLa cells reduces the number of cells with two or more RAD51 foci.	[1]
SWSAP1	Defective homologous recombination	Depletion of SWSAP1 causes defects in homologous recombination repair.	[5]	

## **Key Experimental Protocols**



The function of **Sws1** and its interacting partners has been elucidated through a variety of experimental techniques. Below are summaries of the key methodologies employed.

#### Yeast Two-Hybrid Screen

- Objective: To identify proteins that interact with a protein of interest (the "bait").
- Methodology: A yeast two-hybrid screen was performed using the C-terminal region of S.
  pombe Srs2 as bait. A cDNA library is screened for "prey" proteins that, when interacting with
  the bait, activate a reporter gene, allowing for selection and identification of interacting
  partners. This screen identified Sws1 as an interacting partner of Srs2.[1]

#### **Co-immunoprecipitation**

- Objective: To verify protein-protein interactions in vivo.
- Methodology: Cells are transfected with constructs expressing epitope-tagged versions of
  the proteins of interest. One protein is immunoprecipitated from cell lysates using an
  antibody against its tag. The immunoprecipitate is then analyzed by western blotting for the
  presence of the other protein. This method confirmed the interaction between human SWS1
  and RAD51D.[1]

#### **RNA Interference (RNAi)**

- Objective: To specifically knockdown the expression of a target gene to study its function.
- Methodology: Short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) designed to target the mRNA of the gene of interest are introduced into cells. This leads to the degradation of the target mRNA, resulting in reduced protein expression. The effect of the knockdown on cellular processes, such as RAD51 foci formation, is then assessed.[1]

## **Analysis of Rad51/Rad22 Foci Formation**

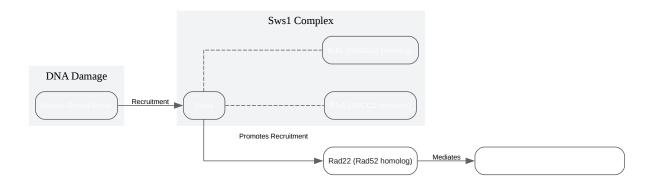
- Objective: To visualize and quantify the recruitment of DNA repair proteins to sites of DNA damage.
- Methodology: Cells are treated with a DNA damaging agent or observed for spontaneous damage. They are then fixed, permeabilized, and stained with antibodies against the protein



of interest (e.g., RAD51) or express a fluorescently tagged version of the protein (e.g., Rad22-YFP). The number of cells with nuclear foci, which represent accumulations of the protein at DNA damage sites, is then quantified using fluorescence microscopy.[1]

#### **Signaling Pathways and Molecular Interactions**

The **Sws1** protein family functions at an early stage of homologous recombination, promoting the recruitment of key repair proteins to sites of DNA damage.

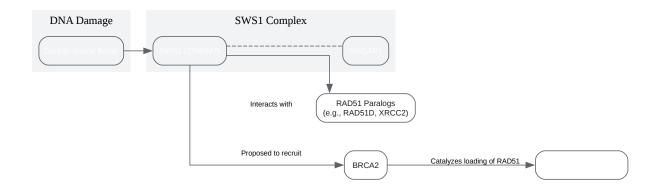


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Caption: **Sws1** pathway in S. pombe.

In S. pombe, upon DNA damage, the **Sws1**-Rlp1-Rdl1 complex is recruited to the site and facilitates the subsequent recruitment of Rad22.[1] Rad22 then mediates the formation of the Rad51 nucleoprotein filament, a critical step for homology search and strand invasion.[1]





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Caption: Proposed **SWS1** pathway in humans.

A similar model is proposed for human cells, where the **SWS1**-SWSAP1 complex, in conjunction with RAD51 paralogs, is thought to act early in HR to recruit BRCA2 to DNA damage sites.[1] BRCA2 then facilitates the loading of RAD51 onto single-stranded DNA to form the presynaptic filament.[1] The human **SWS1**-SWSAP1 complex possesses single-stranded DNA-binding activity and DNA-stimulated ATPase activity, further supporting its role in DNA repair.[5][6]

This comparative analysis underscores the conserved and fundamental role of the **Sws1** protein family in maintaining genome stability across a wide range of eukaryotic organisms. A deeper understanding of its function and regulation could provide valuable insights for the development of novel therapeutic strategies targeting DNA repair pathways in diseases such as cancer.

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